
Asukamycin
概要
説明
Asukamycin is a member of the manumycin family metabolites . It is an antimicrobial and potential antitumor agent isolated from Streptomyces nodosus subsp. asukaensis . The metabolites of the manumycin family are known to have a broad range of antibiotic functions including antibacterial, anticoccidial, and antifungal activities .
Synthesis Analysis
The entire asukamycin biosynthetic gene cluster was cloned, assembled, and expressed heterologously in Streptomyces lividans . Bioinformatic analysis and mutagenesis studies elucidated the biosynthetic pathway at the genetic and biochemical level . Four gene sets, asuA–D, govern the formation and assembly of the asukamycin building blocks .
Molecular Structure Analysis
Asukamycin is assembled from three components: a 3-amino-4-hydroxybenzoic acid core component, a cyclohexane ring, two triene polyketide chains, and a 2-amino-3-hydroxycyclopent-2-enone moiety .
Chemical Reactions Analysis
The assembly of the molecular framework of Asukamycin from 3,4-AHBA and cyclohexanecarboxylic acid does not involve free, unactivated intermediates . Protoasukamycin, the total synthesis of which is reported, was efficiently converted into Asukamycin, demonstrating that the modification of the aromatic ring to the epoxyquinol structure is the terminal step in the biosynthesis .
Physical And Chemical Properties Analysis
Asukamycin has a molecular formula of C31H34N2O7 . Its molecular weight is 546.61 .
科学的研究の応用
Biosynthesis Engineering
Asukamycin is involved in biosynthetic processes. Research has focused on gene inactivation and transcriptional analysis of biosynthetic genes to engineer strains of Streptomyces nodosus that produce large amounts of Asukamycin .
Antineoplastic Activity
Studies have demonstrated the antineoplastic (anti-tumor) activity of Asukamycin. It has been tested against different tumor cell lines, indicating its potential as a cancer therapeutic agent .
Protein-Protein Interaction
Asukamycin engages in multi-covalent interactions with proteins such as UBR7 and the tumor suppressor protein TP53. This interaction can stabilize TP53, which plays a crucial role in regulating cell division and preventing tumor growth .
作用機序
Asukamycin is a member of the manumycin family of antibiotics, known for its strong antibacterial, antifungal, and antineoplastic activities . This article will delve into the mechanism of action of Asukamycin, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
The primary targets of Asukamycin are the putative E3 ubiquitin ligase UBR7 and the tumor-suppressor TP53 . Asukamycin acts as a molecular glue between UBR7 and TP53 . The compound targets C374 of UBR7 and engages in molecular glue interactions with TP53 .
Mode of Action
It forms a complex with UBR7 and TP53, leading to p53 transcriptional activation and cell death .
Biochemical Pathways
The biosynthetic pathway of Asukamycin involves four gene sets, asuA-D, which govern the formation and assembly of the Asukamycin building blocks . These include a 3-amino-4-hydroxybenzoic acid core component, a cyclohexane ring, two triene polyketide chains, and a 2-amino-3-hydroxycyclopent-2-enone moiety to form the intermediate protoasukamycin .
Pharmacokinetics
asukaensis ATCC 29757 is relatively low . This suggests that the bioavailability of Asukamycin might be limited, and further studies are needed to understand its ADME properties.
Result of Action
The result of Asukamycin’s action is the activation of p53 transcriptional activity and cell death . It has been shown to inhibit the growth of various tumor cell lines .
Action Environment
The production of Asukamycin can be influenced by environmental factors. For instance, overexpression of a gene cassette harboring asuR1, asuR2, asuR3, and asuR4 in S. nodosus resulted in changes in the morphology of the producing strain and an approximately 14-fold increase of Asukamycin production . This suggests that the action, efficacy, and stability of Asukamycin can be influenced by the genetic and environmental conditions of the producing organism.
Safety and Hazards
将来の方向性
Recent studies have revealed that members of the manumycin family of polyketides, including Asukamycin, target C374 of the putative E3 ligase UBR7 in breast cancer cells and engage in molecular glue interactions with the neo-substrate tumor-suppressor TP53, leading to p53 transcriptional activation and cell death . This highlights the potential for combining chemoproteomics and multi-covalent natural products for the discovery of new molecular glues .
特性
IUPAC Name |
(2E,4E,6E)-7-cyclohexyl-N-[(1S,5S,6R)-5-hydroxy-5-[(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]hepta-2,4,6-trienamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H34N2O7/c34-23-17-18-24(35)27(23)33-26(37)16-10-3-4-11-19-31(39)20-22(28(38)29-30(31)40-29)32-25(36)15-9-2-1-6-12-21-13-7-5-8-14-21/h1-4,6,9-12,15-16,19-21,29-30,34,39H,5,7-8,13-14,17-18H2,(H,32,36)(H,33,37)/b2-1+,4-3+,12-6+,15-9+,16-10+,19-11+/t29-,30-,31+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSHVAUUEPNULMP-JHWDTTIQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C=CC=CC=CC(=O)NC2=CC(C3C(C2=O)O3)(C=CC=CC=CC(=O)NC4=C(CCC4=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)/C=C/C=C/C=C/C(=O)NC2=C[C@]([C@H]3[C@@H](C2=O)O3)(/C=C/C=C/C=C/C(=O)NC4=C(CCC4=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401318456 | |
| Record name | Asukamycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401318456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
546.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Asukamycin | |
CAS RN |
61116-33-4 | |
| Record name | Asukamycin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61116-33-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Asukamycin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061116334 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Asukamycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401318456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Asukamycin and where does it come from?
A1: Asukamycin is a naturally occurring antibiotic produced by the bacterium Streptomyces nodosus subspecies asukaensis. [] It belongs to a family of compounds known as the manumycins, which are characterized by their unique chemical structures and biological activities. [, ]
Q2: What is the mechanism of action of Asukamycin?
A2: While the exact mechanism of action of Asukamycin remains under investigation, it has been shown to possess antitumor activity. In vitro studies have demonstrated that Asukamycin inhibits the growth of various tumor cell lines, triggering apoptosis through the activation of caspases 8 and 3. [] Additionally, its cytotoxic effects were reduced by a p38 mitogen-activated protein kinase (MAPK) inhibitor, suggesting the involvement of this pathway in its mechanism. []
Q3: What is the molecular formula and weight of Asukamycin?
A3: The molecular formula of Asukamycin is C29H22N2O9 and it has a molecular weight of 542 g/mol. []
Q4: How is Asukamycin biosynthesized?
A4: Asukamycin biosynthesis is a complex process involving multiple enzymatic steps. The molecule is assembled from three main components: []
- An "upper" polyketide chain initiated by cyclohexanecarboxylic acid. []
- A "lower" polyketide chain initiated by the unusual starter unit 3-amino-4-hydroxybenzoic acid (3,4-AHBA). [, ]
- A cyclized 5-aminolevulinic acid moiety, 2-amino-3-hydroxycyclopent-2-enone (C5N unit). []
Q5: What is the role of the "upper" polyketide chain in Asukamycin biosynthesis?
A5: The "upper" polyketide chain, initiated by cyclohexanecarboxylic acid, plays a crucial role in determining the structural diversity of Asukamycin congeners. The polyketide synthase responsible for its synthesis exhibits flexibility in incorporating different starter units, including branched-chain and alicyclic carboxylic acids. [] This promiscuity allows the production of various Asukamycin analogs with potentially altered biological activities. [, ]
Q6: How does the availability of specific starter units affect Asukamycin production?
A6: The availability of specific starter units, particularly for the "upper" polyketide chain, significantly influences the spectrum of Asukamycin congeners produced by S. nodosus ssp. asukaensis. [] Feeding experiments with different alicyclic carboxylic acids have demonstrated that the bacterium can incorporate these alternative starter units, resulting in the production of novel Asukamycin analogs. [, ] Moreover, such feeding strategies can even suppress the endogenous production of cyclohexanecarboxylic acid, the natural starter unit for Asukamycin. [] These findings highlight the potential for manipulating Asukamycin biosynthesis by controlling precursor availability to generate new analogs with improved properties.
Q7: Has the Asukamycin biosynthetic gene cluster been identified?
A7: Yes, the entire Asukamycin biosynthetic gene cluster has been successfully cloned, sequenced, and heterologously expressed in Streptomyces lividans. [, ] This achievement has paved the way for in-depth investigations into the individual genes and enzymes involved in the biosynthesis of Asukamycin and its related compounds.
Q8: What is the role of 5-aminolevulinic acid in Asukamycin biosynthesis?
A9: 5-aminolevulinic acid (ALA) serves as the precursor for the C5N unit, a characteristic structural feature of Asukamycin. Interestingly, S. nodosus ssp. asukaensis possesses two distinct ALA biosynthetic pathways: the C5 pathway and the Shemin pathway. [] The C5 pathway supplies ALA for essential cellular processes like tetrapyrrole biosynthesis, while the Shemin pathway specifically provides ALA for the formation of the C5N unit in Asukamycin. [] This division of labor ensures a dedicated supply of ALA for antibiotic production without compromising other essential metabolic pathways.
Q9: What are the potential applications of Asukamycin?
A10: Asukamycin exhibits potent antimicrobial activity against Gram-positive bacteria, including clinically relevant pathogens like Nocardia asteroides. [] This activity, coupled with its observed antitumor effects in vitro, positions Asukamycin as a promising lead compound for the development of new antibacterial and anticancer agents. [, , ] Furthermore, its low in vivo toxicity in preliminary studies warrants further investigation into its therapeutic potential. []
Q10: What is the historical context of Asukamycin research?
A11: Asukamycin was first isolated and characterized in the 1970s. [] Initial studies focused on its antibacterial properties and chemical structure elucidation. [] Subsequent research efforts have delved into its biosynthesis, identifying the gene cluster responsible for its production and characterizing key enzymes involved in the pathway. [, , , ] More recently, investigations have explored the antitumor potential of Asukamycin and related manumycin-type metabolites, opening new avenues for therapeutic development. [, , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



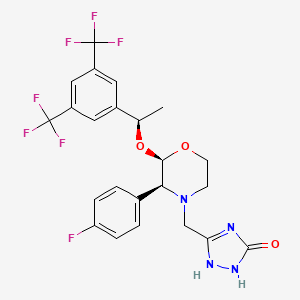

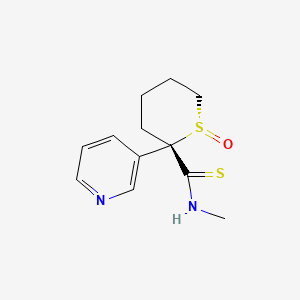
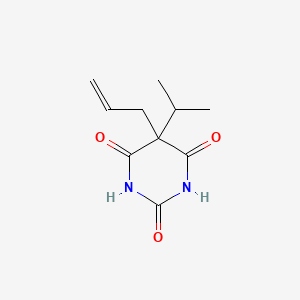
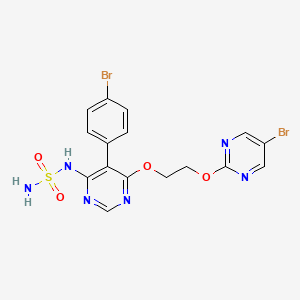

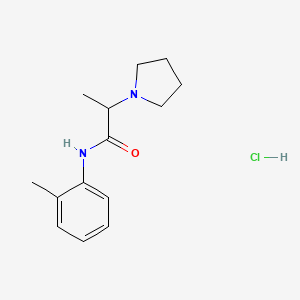
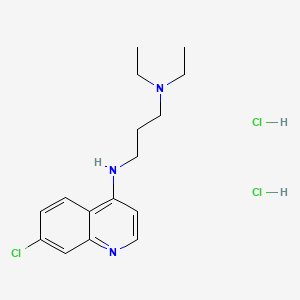
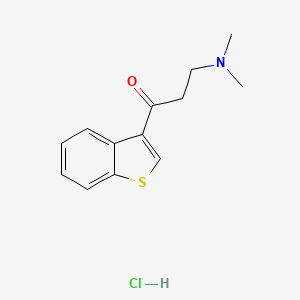


![2-{[(e)-(4-Methoxyphenyl)methylidene]amino}phenol](/img/structure/B1667585.png)
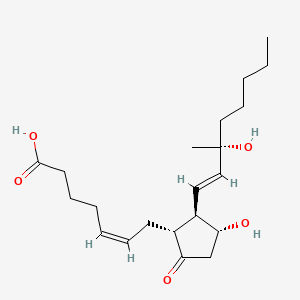
![(S)-6-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)-5-(4-hydroxyisoxazolidine-2-carbonyl)-1-isobutyl-3-methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1667588.png)